molecular formula C9H8N2S B14676605 1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole CAS No. 38242-42-1

1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole

Cat. No.: B14676605
CAS No.: 38242-42-1
M. Wt: 176.24 g/mol
InChI Key: ITFRUQJFZYEHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole can be synthesized through various methods. One efficient approach involves the use of silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. This method involves a three-component reaction of o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes . Another method utilizes visible-light-mediated one-pot synthesis in aqueous ethanol, which is a metal-free photochemical approach .

Industrial Production Methods: Industrial production methods for this compound typically focus on optimizing yield and reducing environmental impact. The use of green chemistry principles, such as employing eco-friendly catalysts and solvents, is becoming increasingly popular .

Chemical Reactions Analysis

Types of Reactions: 1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetonitrile .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzimidazole rings .

Mechanism of Action

1H,4H-[1,3]Thiazolo[3,4-a]benzimidazole can be compared with other similar compounds, such as 1H,3H-thiazolo[3,4-a]benzimidazole and 1H,3H-oxazolo[3,4-a]benzimidazole. While these compounds share a similar fused ring system, this compound is unique due to its specific substitution pattern and biological activities .

Comparison with Similar Compounds

Properties

CAS No.

38242-42-1

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1,4-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C9H8N2S/c1-2-4-8-7(3-1)10-9-5-12-6-11(8)9/h1-5,10H,6H2

InChI Key

ITFRUQJFZYEHIB-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=CC=CC=C3NC2=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.